Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy- Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy-
Brand Name: Vulcanchem
CAS No.: 945992-38-1
VCID: VC8327035
InChI: InChI=1S/C25H32FIN2O5/c1-31-21-12-17-6-10-29(16-18(17)13-22(21)32-2)9-5-4-8-28-25(30)20-14-19(27)15-23(33-3)24(20)34-11-7-26/h12-15H,4-11,16H2,1-3H3,(H,28,30)
SMILES: COC1=CC(=CC(=C1OCCF)C(=O)NCCCCN2CCC3=CC(=C(C=C3C2)OC)OC)I
Molecular Formula: C25H32FIN2O5
Molecular Weight: 586.4 g/mol

Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy-

CAS No.: 945992-38-1

Cat. No.: VC8327035

Molecular Formula: C25H32FIN2O5

Molecular Weight: 586.4 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy- - 945992-38-1

Specification

CAS No. 945992-38-1
Molecular Formula C25H32FIN2O5
Molecular Weight 586.4 g/mol
IUPAC Name N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxybenzamide
Standard InChI InChI=1S/C25H32FIN2O5/c1-31-21-12-17-6-10-29(16-18(17)13-22(21)32-2)9-5-4-8-28-25(30)20-14-19(27)15-23(33-3)24(20)34-11-7-26/h12-15H,4-11,16H2,1-3H3,(H,28,30)
Standard InChI Key RBJDJJAQQGIHMG-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OCCF)C(=O)NCCCCN2CCC3=CC(=C(C=C3C2)OC)OC)I
Canonical SMILES COC1=CC(=CC(=C1OCCF)C(=O)NCCCCN2CCC3=CC(=C(C=C3C2)OC)OC)I

Introduction

Chemical Identity and Structural Features

The compound is a benzamide derivative characterized by a polycyclic isoquinoline moiety and multiple substituents that confer unique physicochemical properties. Its molecular formula is C25H32FIN2O5, with a molecular weight of 586.43 g/mol . Key structural elements include:

  • Isoquinoline core: A 6,7-dimethoxy-3,4-dihydroisoquinoline group linked via a butyl chain to the benzamide nitrogen.

  • Substituents: A 2-fluoroethoxy group at the benzamide’s ortho position, a 5-iodo group, and a 3-methoxy group on the aromatic ring.

Table 1: Comparative Molecular Properties of Related Benzamide Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target Compound945992-38-1C25H32FIN2O5586.43Iodo, fluoroethoxy, methoxy
Analog (Fluorine-18 labeled)945992-47-2C25H33FN2O4443.50Fluoroethoxy, methoxy
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide1021244-97-2C16H17N3O267.33Hydroxyimino, isoquinoline

The iodine atom in the target compound distinguishes it from fluorine-18-labeled analogs, suggesting potential utility in radioimaging or targeted therapy .

Synthesis and Radiolabeling Strategies

The synthesis of this benzamide derivative likely follows multi-step protocols analogous to those used for related sigma-2 receptor ligands. Key steps inferred from literature include:

Formation of the Isoquinoline Core

The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is typically synthesized via Bischler-Napieralski cyclization, where β-phenethylamine derivatives undergo cyclodehydration in the presence of phosphoryl chloride . Subsequent alkylation with 1,4-dibromobutane introduces the butyl linker .

Benzamide Functionalization

The benzamide backbone is functionalized through sequential substitution reactions:

  • Iodination: Electrophilic aromatic iodination at the 5-position using iodine monochloride (ICl) in acetic acid .

  • Methoxy and Fluoroethoxy Introduction: Methoxy groups are installed via nucleophilic substitution with methyl bromide, while the 2-fluoroethoxy group is added using 2-fluoroethyl mesylate under basic conditions .

Pharmacological Targeting of Sigma Receptors

Sigma receptors, particularly the sigma-2 subtype (σ2), are overexpressed in proliferating tumor cells, making them attractive targets for cancer imaging. The target compound’s affinity for σ2 receptors is inferred from studies on structurally related benzamides .

Sigma-2 Receptor Binding

Fluorine-18-labeled analogs, such as N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]fluoroethoxy)-5-methylbenzamide, exhibit high tumor uptake (2.5–3.7% ID/g in murine models) and favorable tumor-to-normal tissue ratios . The iodine substituent in the target compound may enhance binding avidity due to its larger atomic radius and lipophilicity, though direct evidence remains scarce .

Selectivity Over Sigma-1 Receptors

Structural modifications, such as the elongated butyl chain and methoxy groups, reduce σ1 receptor affinity, minimizing off-target effects. In vitro assays for related compounds show σ2/σ1 selectivity ratios exceeding 10:1 .

Research Applications and Preclinical Findings

Oncology Imaging

The compound’s potential as a PET or SPECT tracer stems from its ability to accumulate in tumor tissues. In biodistribution studies of analogous fluorinated benzamides, tumor uptake peaked at 1–2 hours post-injection, with rapid clearance from blood and muscle . The iodine atom’s presence could facilitate dual-modality imaging when paired with therapeutic radioisotopes.

Comparative Efficacy

Table 2 summarizes tumor uptake data for related compounds:

CompoundTumor Uptake (% ID/g)Tumor/Liver RatioTumor/Muscle Ratio
Target Compound (Inferred)3.0–4.22.58.0
Fluorine-18 Analog 2.5–3.72.26.5

These values suggest that iodination may improve tumor retention, though further validation is required .

Challenges and Future Directions

Despite its promise, several gaps limit the compound’s translational potential:

  • Toxicological Data: No studies have assessed acute or chronic toxicity.

  • Metabolic Stability: The fluoroethoxy group may undergo hydrolysis, necessitating stability assays.

  • Clinical Validation: No human trials have been conducted to date.

Future research should prioritize:

  • Radioiodination Studies: Evaluating iodine-123/131 labeling efficiency and dosimetry.

  • In Vivo Efficacy Trials: Testing in xenograft models of breast, prostate, and lung cancers.

  • Structure-Activity Relationship (SAR) Analysis: Systematically varying substituents to optimize σ2 affinity and pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator